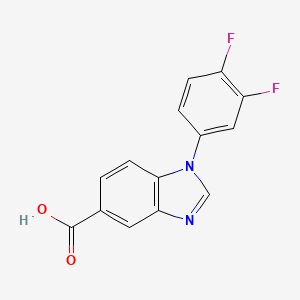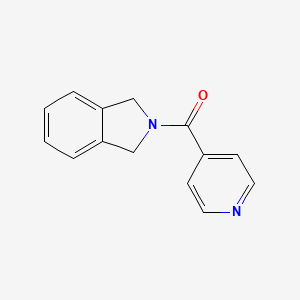
Isoindolin-2-yl(pyridin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindolin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features an isoindoline core linked to a pyridine ring via a methanone bridge
Applications De Recherche Scientifique
Isoindolin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isoindolin-2-yl(pyridin-4-yl)methanone has been identified as a relevant scaffold for protein kinase inhibition . The primary targets of this compound are Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cell cycle regulation and neuronal development, respectively.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases. The aminopyrimidine and pyridine moieties of the compound, as well as substituents at certain positions, are critical for these interactions . The planarity of the compound’s structure is essential to maintain its inhibitory potency .
Biochemical Pathways
Upon binding to CLK1 and DYRK1A, Isoindolin-2-yl(pyridin-4-yl)methanone inhibits their kinase activity, affecting downstream signaling pathways. This can lead to changes in cell cycle progression and neuronal development processes .
Result of Action
The molecular and cellular effects of Isoindolin-2-yl(pyridin-4-yl)methanone’s action would depend on the specific context of its use. In general, inhibition of CLK1 and DYRK1A could lead to altered cell cycle dynamics and neuronal development .
Analyse Biochimique
Biochemical Properties
Isoindolin-2-yl(pyridin-4-yl)methanone has been found to interact with various enzymes and proteins
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoindolin-2-yl(pyridin-4-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of isoindolin-2-yl(pyridin-4-yl)methanone may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindolin-2-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines and pyridines, which can be further utilized in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Isoindolin-2-yl(pyridin-4-yl)methanone can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoindoline-1,3-dione derivatives: These compounds are structurally related and have applications in pharmaceuticals and materials science.
Pyridin-2-yl-methanones: These compounds are important intermediates in the synthesis of various pharmaceuticals and materials.
The uniqueness of isoindolin-2-yl(pyridin-4-yl)methanone lies in its specific combination of the isoindoline and pyridine moieties, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNUVGOXSYNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
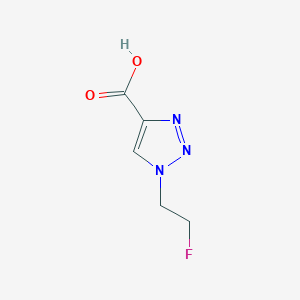
![3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2541024.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
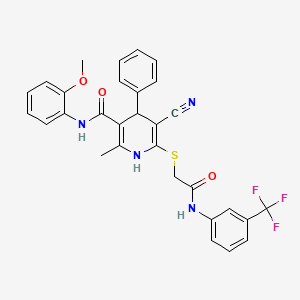
![2-(cyclopentylsulfanyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2541029.png)
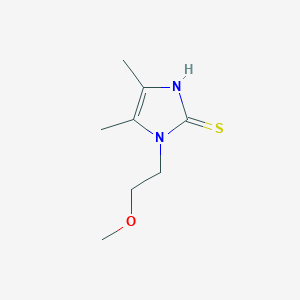
![3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)
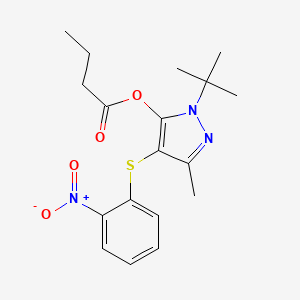
![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)
